"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" chemical properties and structure
"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" chemical properties and structure
An In-depth Technical Guide to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane
Core Chemical Properties and Structure
2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a chemical compound with the molecular formula C10H11BrO2.[1][2] It is also known by other names including bromoacetophenone ethylene ketal and phenacyl bromide ethylene ketal.[1] This compound serves as a key intermediate in various organic syntheses.
Structural Information
The structure of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane consists of a five-membered dioxolane ring with a phenyl group and a bromomethyl group attached to the same carbon atom.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.
| Property | Value |
| Molecular Formula | C10H11BrO2[1][2] |
| Molecular Weight | 243.1 g/mol [1][2] |
| Melting Point | 63-65 °C[1] |
| Boiling Point | 308.1 °C at 760 mmHg[1] |
| Density | 1.449 g/cm³[1] |
| Flash Point | 130.5 °C[1] |
| Refractive Index | 1.555[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.
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¹H NMR (CDCl₃): δ 3.67 (s, 2H, -CH₂Br), 3.88-3.96 (m, 2H, -OCH₂CH₂O-), 4.17-4.25 (m, 2H, -OCH₂CH₂O-), 7.34-7.40 (m, 3H, C₆H₅), 7.50-7.53 (m, 2H, C₆H₅)[1]
-
¹³C{¹H} NMR (CDCl₃): δ 38.4 (-CH₂Br), 65.9 (-OCH₂CH₂O-), 107.3 (-C(OCH₂CH₂O)-), 126.1, 128.4, 128.9, 139.7 (C₆H₅)[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.
Synthesis from 2'-Bromoacetophenone
This protocol describes the synthesis via the reaction of 2'-bromoacetophenone with ethylene glycol.
Materials:
-
2'-bromoacetophenone (50 g, 251.2 mmol)
-
Ethylene glycol (17 ml, 304 mmol)
-
p-Toluene sulfonic acid (2.4 g, 12.5 mmol)
-
Toluene (250 ml)
-
Ethyl acetate
-
Hexane
Procedure:
-
A 100 ml two-necked round-bottomed flask is fitted with a Dean-Stark apparatus and a reflux condenser.
-
The flask is charged with 2'-bromoacetophenone, ethylene glycol, p-toluene sulfonic acid, and toluene.[1]
-
The reaction mixture is refluxed for 8 hours until the maximum amount of water is distilled azeotropically.[1]
-
Toluene is distilled out under reduced pressure.[1]
-
The residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml).[1]
-
The organic layer is dried to yield a colorless solid.[1]
-
The crude product is recrystallized from a hexane-ethyl acetate mixture to yield the final product (55 g, 90% yield).[1]
General Synthesis using DBDMH or NBS
This protocol provides a general procedure for the synthesis of α-haloacetals.
Materials:
-
Substrate (e.g., acetophenone derivative) (2 mmol)
-
Ethylene glycol (4 mL)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (2.4 mmol) or N-Bromosuccinimide (NBS) (4.6 mmol)
-
Ether
-
Anhydrous Na₂SO₄
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of the substrate (2 mmol) and ethylene glycol (4 mL) is stirred for 5 minutes.[1]
-
DBDMH (2.4 mmol) or NBS (4.6 mmol) is added in 5 portions over one hour.[1]
-
The mixture is stirred for 24 hours at room temperature.[1]
-
The mixture is extracted with ether (10 mL x 3).[1]
-
The combined organic layer is washed twice with water (20 mL) and dried over anhydrous Na₂SO₄.[1]
-
After filtration, the solvent is removed under reduced pressure.[1]
-
The residue is purified by alumina chromatography (Petroleum ether/Ethyl Acetate = 20/1, v/v) to yield the product.[1]
Applications and Reactivity
2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a versatile intermediate in organic synthesis. Its primary reactivity is centered around the bromomethyl group, which can participate in nucleophilic substitution reactions. The dioxolane group serves as a protecting group for the ketone functionality of the parent bromoacetophenone.
This compound is an intermediate for the production of fungicides derived from 1,2,4-triazole and imidazole.[4] It is also used in the synthesis of 1,4-benzoxazepine (BZO) compounds, which have potential applications in pharmaceutical development.[5]
Visualizations
Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane
Caption: Synthesis workflow for 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.
Properties and Applications of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane
References
- 1. echemi.com [echemi.com]
- 2. 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C10H11BrO2 | CID 291574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(bromomethyl)-2-phenyl-1,3-dioxolane (3418-21-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
